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Introduction

Bengamides are a family of marine-derived natural products that have garnered significant
attention from the scientific community due to their potent and diverse biological activities,
including antitumor, anthelmintic, and antibiotic properties.[1][2] Their unique structural
architecture, characterized by a polyhydroxylated fatty acid chain attached to a caprolactam or
a substituted caprolactam moiety, presents a formidable challenge for synthetic chemists. The
total synthesis of bengamides is not only a testament to the advancement of synthetic organic
chemistry but also a crucial step in providing sufficient quantities for further biological
evaluation and the development of novel therapeutic agents. These synthetic endeavors also
open avenues for the creation of bengamide analogues with potentially improved
pharmacological profiles.[3][4] This document provides a detailed overview of the key
applications of total synthesis in the bengamide field, complete with experimental protocols and
guantitative data from notable synthetic routes.

Key Synthetic Strategies

The total synthesis of bengamides has been approached through various strategies, primarily
categorized as linear and convergent syntheses. Convergent strategies, which involve the
separate synthesis of key fragments followed by their coupling, are generally more efficient for
producing a library of analogues for structure-activity relationship (SAR) studies.[5]
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Key fragments in a convergent synthesis typically include:
e The Polyketide Chain: A long aliphatic chain with multiple stereocenters.
o The Caprolactam Unit: A seven-membered lactam ring, which can be further functionalized.

Several key reactions have been instrumental in the successful total synthesis of bengamides,
including:

» Aldol Condensations: For the stereocontrolled construction of the polyol side chain.[6][7]
o Olefin Cross-Metathesis: To introduce the terminal alkyl group on the polyketide chain.[2][8]

o Sharpless Asymmetric Epoxidation: For the introduction of chirality and functional handles.[7]

[9]
» Julia-Kocienski Olefination: For the stereoselective formation of the E-olefin.[7]
o Passerini Multicomponent Reaction: A convergent approach to assemble key fragments.[1]

o Amide Bond Formation: To couple the polyketide chain and the caprolactam moiety.[7]

Synthetic Schemes and Workflows

The following diagrams illustrate common retrosynthetic analyses and experimental workflows
employed in the total synthesis of bengamides.
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Caption: A generalized retrosynthetic analysis of bengamides highlighting a convergent
strategy.
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Caption: A typical workflow for a convergent total synthesis of a bengamide.
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Quantitative Data from Selected Syntheses

The following tables summarize quantitative data from key steps in published total syntheses of
bengamides, providing a comparative overview of the efficiency of different synthetic routes.

Table 1: Synthesis of Bengamide E via a Cyclic Lactone
Precursor|2]
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. Reagents
. Starting .
Step No. Reaction . Product and Yield (%)
Material .
Conditions
Phenyl-B-D-
y-p BnBr, NaH,
) thio-
1 Benzylation Compound 5 DMF, 0 °C to 95
galactopyran
. rt, 12 h
oside
FeClI3,
2 Hydrolysis Compound 5 Diol CH2Cl2, -10 92
°C,1h
NalO4,
Oxidative )
3 Diol Aldehyde CH2CI2/H20, 95
Cleavage
O0°Ctort,1h
Isopropyl
] Diastereomer  magnesium
Grignard ) .
4 ) Aldehyde ic alcohols bromide, 92 (for 9a)
Reaction
(9a and 9b) THF, -78 °C,
1lh
BnBr, NaH,
) Benzylated
5 Benzylation Alcohol 9a DMF, 0 °C to 98
product
rt, 12 h
_ NBS,
) Benzylated Hemiacetal
6 Hydrolysis acetone/H20, 95
product 24
O0°Ctort,1h
o Hemiacetal IBX, DMSO,
7 Oxidation Lactone 25 92
24 rt, 12 h
L-(-)-o-amino-
8_
] ] caprolactam,
8 Condensation Lactone 25 Amide 17 85
KHMDS,
THF, -78 °C
tort,4h
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Grubbs-II
catalyst, 3-
Olefin methyl-1-
9 ) Amide 17 Product 18 95
Metathesis butene,
CH2CI2, 40
°C,12h
Debenzylatio ) H2, Pd/C,
10 Product 18 Bengamide E
n MeOH, rt, 4 h

Overall Yield (from lactone precursor route): 23.0% over 12 steps.[2]

Table 2: Key Steps in the Synthesis of 4-epi-Bengamide
E[1]

| Step No. | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |
Diastereomeric Ratio | |---|---|---|---|---]---| | 1 | Passerini Reaction | Chiral Aldehyde 12,
Isocyanide 5, Acetic Acid | a-Acyloxyamide | iPr20, rt, 24 h | 72 (over 3 steps) | 88:12 || 2 | O-
methylation | a-Acyloxyamide | Methylated product | Mel, NaH, THF, 0 °C to rt | Not specified | -
| | 3 | Deprotection | Protected 4-epi-Bengamide E | 4-epi-Bengamide E | TBAF, then AcOH
(70% aq.) | 6| - |

Experimental Protocols
Protocol 1: Olefin Cross-Metathesis for Bengamide E
Synthesis[2]

This protocol describes the olefin cross-metathesis reaction to form the terminal isopropyl
group of Bengamide E.

Materials:
e Amide 17 (1.0 eq)
¢ 3-Methyl-1-butene (10 eq)

e Grubbs-II catalyst (0.3 eq)
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e Dichloromethane (CH2CI2), anhydrous
Procedure:

e Dissolve Amide 17 in anhydrous CH2CI2 in a flame-dried round-bottom flask under an argon
atmosphere.

Add 3-methyl-1-butene to the solution.

Add the Grubbs-II catalyst to the reaction mixture.

Heat the reaction mixture to 40 °C and stir for 12 hours.

Monitor the reaction progress by TLC.

Upon completion, concentrate the reaction mixture under reduced pressure.

Purify the residue by column chromatography on silica gel to afford the desired product 18.

Protocol 2: Passerini Three-Component Reaction for 4-
epi-Bengamide E Synthesis[1]

This protocol details the key multicomponent reaction for the convergent synthesis of a
bengamide analogue.

Materials:

e Chiral aldehyde 12 (1.0 eq)

e |Isocyanide 5 (1.2 eq)

e Acetic acid (1.5 eq)

o Diisopropyl ether (iPr20), anhydrous

Procedure:
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» To a solution of the chiral aldehyde 12 in anhydrous diisopropy! ether, add acetic acid
followed by isocyanide 5 at room temperature.

 Stir the reaction mixture for 24 hours at room temperature.
e Monitor the reaction by TLC.
e Upon completion, remove the solvent under reduced pressure.

» Purify the crude product by flash column chromatography to yield the desired a-
acyloxyamide.

Protocol 3: Amide Coupling via a Lactone
Intermediate[10]

This protocol outlines the coupling of the polyhydroxylated lactone with the aminocaprolactam
moiety.

Materials:

Protected polyhydroxylated lactone intermediate 9 (1.0 eq)

Aminocaprolactam intermediate (e.g., for Bengamide B, intermediate 10) (1.2 eq)

Potassium bis(trimethylsilyl)amide (KHMDS) or other suitable base

Tetrahydrofuran (THF), anhydrous

Procedure:

o Dissolve the aminocaprolactam intermediate in anhydrous THF in a flame-dried flask under
an argon atmosphere and cool to -78 °C.

e Slowly add a solution of KHMDS in THF to the cooled solution and stir for 30 minutes.

e Add a solution of the lactone intermediate 9 in anhydrous THF to the reaction mixture at -78
°C.
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» Allow the reaction to warm to room temperature and stir for 4 hours.
e Quench the reaction with a saturated aqueous solution of ammonium chloride.
o Extract the aqueous layer with ethyl acetate.

o Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under
reduced pressure.

 Purify the residue by column chromatography to obtain the coupled amide product.

Applications in Drug Development

The total synthesis of bengamides and their analogues has been pivotal for advancing their
potential as therapeutic agents. Key applications include:

o Confirmation of Absolute Stereochemistry: The first total syntheses were crucial in
unequivocally establishing the absolute stereochemistry of the naturally occurring
bengamides.[3]

o Structure-Activity Relationship (SAR) Studies: Synthetic access allows for systematic
modifications of the bengamide scaffold, enabling the exploration of SAR. For instance,
modifications to the caprolactam ring and the terminal olefinic group have been shown to
significantly impact biological activity.[4] This has led to the identification of key
pharmacophores.

o Development of Clinical Candidates: Total synthesis has enabled the production of sufficient
guantities of potent analogues for preclinical and clinical evaluation. A notable example is the
bengamide analogue LAF389, which entered Phase | clinical trials for cancer treatment.[3]
[10]

 Investigation of Mechanism of Action: Synthetic probes and analogues have been used to
identify and study the molecular targets of bengamides, which include methionine
aminopeptidases (MetAPs).[10]

o Overcoming Supply Issues: Bengamides are often isolated in minute quantities from their
natural sources. Total synthesis provides a reliable and scalable alternative to isolation from
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marine sponges, which is often unsustainable.[2]

Conclusion

The total synthesis of bengamides represents a significant achievement in organic chemistry,
enabling detailed biological studies and the development of new drug candidates. The diverse
synthetic strategies employed, particularly convergent approaches, have not only provided
access to these complex natural products but have also facilitated the creation of extensive
analogue libraries for SAR studies. The detailed protocols and quantitative data presented
herein serve as a valuable resource for researchers in natural product synthesis, medicinal
chemistry, and drug development, aiding in the continued exploration of the therapeutic
potential of the bengamide family.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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